molecular formula C22H27BrN2O2 B2939012 1-(4-ethoxyphenyl)-3-hydroxy-3-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide CAS No. 1106770-29-9

1-(4-ethoxyphenyl)-3-hydroxy-3-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide

Cat. No.: B2939012
CAS No.: 1106770-29-9
M. Wt: 431.374
InChI Key: LEZJJDXQGNISGV-UHFFFAOYSA-M
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Description

1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide is a cationic heterocyclic compound featuring a seven-membered azepine ring fused with an imidazole moiety. The structure includes a 4-ethoxyphenyl substituent at position 1, a 3-hydroxy-3-phenyl group at position 3, and a bromide counterion.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-phenyl-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N2O2.BrH/c1-2-26-20-14-12-19(13-15-20)23-17-22(25,18-9-5-3-6-10-18)24-16-8-4-7-11-21(23)24;/h3,5-6,9-10,12-15,25H,2,4,7-8,11,16-17H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZJJDXQGNISGV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC([N+]3=C2CCCCC3)(C4=CC=CC=C4)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide is a complex organic compound with significant biological activity. Its unique structure includes an imidazo[1,2-a]azepine core and various functional groups that contribute to its reactivity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H25N2O and it features the following key characteristics:

PropertyDetails
Molecular Weight341.44 g/mol
IUPAC Name1-(4-ethoxyphenyl)-3-hydroxy-3-phenyl-3,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-1-ium bromide
InChI KeyLYAIXYBHUWWBLQ-UHFFFAOYSA-N

The presence of an ethoxy group enhances solubility in organic solvents compared to similar compounds with different substituents. This property is crucial for its application in biological assays and potential drug formulations.

Research indicates that the biological activity of this compound may involve interactions with various biological targets such as enzymes and receptors. The hydroxy group enhances the compound's ability to form hydrogen bonds with target proteins, potentially leading to altered enzyme activity or inhibition.

Pharmacological Effects

Preliminary studies suggest that this compound exhibits a range of biological activities:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress in cellular models.
  • Antimicrobial Properties : It has demonstrated inhibitory effects against various bacterial strains in vitro.
  • Cytotoxic Effects : Studies indicate that it may induce apoptosis in cancer cell lines through mitochondrial pathways.

Case Studies

Several studies have been conducted to explore the biological effects of this compound:

  • Study on Antioxidant Activity :
    • Objective : To evaluate the free radical scavenging ability.
    • Method : DPPH assay was utilized to measure antioxidant capacity.
    • Findings : The compound exhibited significant scavenging activity comparable to standard antioxidants.
  • Antimicrobial Evaluation :
    • Objective : To assess the antibacterial efficacy against Gram-positive and Gram-negative bacteria.
    • Method : Agar diffusion method was employed.
    • Results : Inhibition zones were observed for both types of bacteria, indicating broad-spectrum antimicrobial activity.
  • Cytotoxicity Assay :
    • Objective : To determine the effects on cancer cell viability.
    • Method : MTT assay was used on various cancer cell lines.
    • Outcome : A dose-dependent reduction in cell viability was noted, suggesting potential as an anticancer agent.

Comparative Analysis

To better understand its biological relevance, a comparison with structurally similar compounds is useful:

Compound NameBiological ActivityUnique Features
1-(4-Methoxyphenyl)-3-hydroxy-3-phenyloctahydropyrido[1',2':4',5']dihydropyrimidinModerate antioxidant propertiesMethoxy substitution alters reactivity
1-(4-Fluorophenyl)-3-hydroxy-3-phenyloctahydropyrido[1',2':4',5']dihydropyrimidinEnhanced antibacterial activityFluorine increases lipophilicity
1-(4-Ethoxyphenyl)-3-methoxy-3-phenyloctahydropyrido[1',2':4',5']dihydropyrimidinNotable cytotoxic effectsCombination of ethoxy and methoxy groups

The unique substitution pattern of 1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyloctahydropyrido[1',2':4',5']dihydropyrimidin influences both its chemical reactivity and biological activity significantly.

Comparison with Similar Compounds

Table 1: Key Structural Features of Imidazoazepinium and Related Bromides

Compound Name Core Structure Substituents (Positions) Molecular Formula Molecular Weight Key Differences vs. Target Compound
Target: 1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyl-...azepin-1-ium bromide Imidazo[1,2-a]azepin 1: 4-Ethoxyphenyl; 3: 3-Hydroxy-3-phenyl C₂₅H₂₉BrN₂O₃ (inferred) ~485.4 (inferred) Reference compound for comparison
3-(4-Fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-...azepin-1-ium bromide Imidazo[1,2-a]azepin 1: 4-Methoxyphenyl; 3: 4-Fluorophenyl C₂₃H₂₄BrFN₂O₂ 479.3 - Methoxy vs. ethoxy at position 1
- Fluorophenyl vs. phenyl at position 3
3-(4-Methoxyphenyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]-...azepin-4-ium bromide Imidazo[1,2-a]azepin 1: 2-(4-Methoxyphenyl)-2-oxoethyl C₂₄H₂₇BrN₂O₃ 471.4 - Oxoethyl substituent at position 1
- No hydroxy group at position 3
1-(4-Ethoxyphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-...thiazin-1-ium bromide Imidazo[2,1-b]thiazin 1: 4-Ethoxyphenyl; 3: 2-Fluoro-4-methoxyphenyl C₂₁H₂₄BrFN₂O₃S 483.4 - Thiazin vs. azepin core
- Fluorine and methoxy at position 3
7-(4-Ethoxyphenyl)-6-phenyl-...thiazol-7-ium bromide Imidazo[2,1-b]thiazole 7: 4-Ethoxyphenyl; 6: Phenyl C₁₉H₁₉BrN₂OS 403.3 - Thiazole vs. azepin core
- Smaller ring system

Key Observations:

Hydroxy Groups: The 3-hydroxy-3-phenyl motif in the target compound may increase hydrogen-bond donor capacity, influencing solubility and receptor interactions .

Core Structure Variations: Azepin vs.

Synthetic Pathways :

  • Bromide salts of imidazoazepiniums are typically synthesized via cyclization reactions involving brominated intermediates (e.g., N-bromosuccinimide (NBS) in ). The target compound likely follows similar protocols, though direct evidence is lacking.

Q & A

Basic: What are the key synthetic routes for synthesizing this imidazo-azepinium bromide derivative?

Methodological Answer:
The compound can be synthesized via alkylation of imidazole precursors using substituted benzyl bromides. For example, in analogous imidazolium bromide syntheses (e.g., 1-(4-acetylphenyl)-3-alkylimidazolium bromides), quaternization is achieved by reacting 1-(4-acetylphenyl)imidazole with benzyl bromides (e.g., 4-fluorobenzyl bromide) in refluxing acetonitrile for 24–48 hours, yielding products with 73–82% efficiency . Key parameters include:

  • Reaction time/temperature: 80–90°C under inert atmosphere.
  • Purification: Recrystallization from ethanol or acetonitrile.
  • Yield optimization: Adjust stoichiometry (1:1.2 molar ratio of imidazole to benzyl bromide).

Table 1: Representative Data from Analogous Syntheses

PrecursorBenzyl BromideYield (%)m.p. (°C)IR ν(C=O) (cm⁻¹)
1-(4-Acetylphenyl)imidazole4-Trifluoromethoxybenzyl73194–1951682
1-(4-Acetylphenyl)imidazole4-Fluorobenzyl82167–1681672

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. HRMS) be resolved during structural validation?

Methodological Answer:
Discrepancies between calculated and observed HRMS values (e.g., Δm/z = 0.0162 in ) may arise from isotopic abundance or solvent adducts. To resolve this:

  • Isotopic pattern analysis: Use high-resolution mass spectrometers (e.g., ESI-TOF) to match experimental and simulated isotopic distributions .
  • X-ray crystallography: Confirm absolute configuration, as demonstrated for tetrahydroimidazo[1,2-a]pyridine derivatives .
  • DFT calculations: Compare experimental 13C^{13}\text{C} NMR shifts with computed values (e.g., B3LYP/6-31G* level) to identify structural anomalies .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H^1\text{H}/13C^{13}\text{C} NMR: Assign protons and carbons in DMSO-d6 (e.g., aromatic protons at δ 7.2–8.1 ppm, ethoxy groups at δ 1.3–1.5 ppm) .
  • IR spectroscopy: Identify functional groups (e.g., C=O stretching at 1670–1685 cm⁻¹, C-N at 1550–1560 cm⁻¹) .
  • HRMS: Confirm molecular formula (e.g., [M-Br]+^+ ion for imidazolium bromides) .

Advanced: How can synthetic yields be improved for large-scale applications?

Methodological Answer:

  • Microwave-assisted synthesis: Reduce reaction time from 48 hours to 2–4 hours while maintaining >75% yield, as shown for imidazo[1,2-a]pyridines .
  • Catalytic systems: Use KI or phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
  • Solvent optimization: Replace acetonitrile with DMF for better solubility of polar intermediates .

Basic: What are the stability considerations for this compound under ambient conditions?

Methodological Answer:

  • Thermal stability: Perform TGA/DSC to determine decomposition temperature (e.g., imidazolium salts typically degrade >200°C) .
  • Light sensitivity: Store in amber vials at –20°C if UV-Vis analysis shows absorbance <300 nm .
  • Hygroscopicity: Conduct Karl Fischer titration; use molecular sieves during storage if moisture uptake exceeds 2% .

Advanced: How can environmental fate studies be designed to assess ecological risks?

Methodological Answer:
Adopt the INCHEMBIOL framework ():

Abiotic studies: Measure hydrolysis half-life (pH 4–9, 25°C) and photodegradation rates using HPLC-UV.

Biotic studies: Test microbial degradation (OECD 301F) and bioaccumulation in Daphnia magna (OECD 305).

Ecotoxicology: Evaluate LC50 in zebrafish embryos (96-hour exposure) and genotoxicity via Ames test .

Table 2: Key Parameters for Environmental Fate Studies

ParameterMethodEndpoint
Hydrolysis half-lifeOECD 111 (pH 7, 50°C)t₁/₂ < 30 days (stable)
Log KowShake-flask HPLCLog Kow > 3 (bioaccumulative)

Basic: What in vitro assays are suitable for preliminary pharmacological screening?

Methodological Answer:

  • Enzyme inhibition: Test against acetylcholinesterase (Ellman’s method) or carbonic anhydrase (stopped-flow spectroscopy) .
  • Cytotoxicity: MTT assay in HEK-293 or HepG2 cells (IC50 < 50 µM suggests therapeutic potential) .
  • Antioxidant activity: DPPH radical scavenging (IC50) compared to ascorbic acid .

Advanced: How can computational methods guide structure-activity relationship (SAR) studies?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina to predict binding affinity for target proteins (e.g., COX-2 or EGFR) .
  • QSAR modeling: Correlate Hammett σ values of substituents (e.g., 4-ethoxyphenyl) with bioactivity using MLR or PLS regression .
  • MD simulations: Assess conformational stability of the azepine ring in aqueous solution (GROMACS, 100 ns trajectory) .

Basic: What analytical techniques are recommended for purity assessment?

Methodological Answer:

  • HPLC-DAD: Use C18 columns (e.g., Chromolith) with acetonitrile/water gradients; purity >95% required for pharmacological studies .
  • Elemental analysis: Match C/H/N percentages to theoretical values (e.g., Δ < 0.4% acceptable) .
  • TLC: Monitor reaction progress using silica gel 60 F254 plates (ethyl acetate/hexane = 3:7) .

Advanced: How can synthetic byproducts be identified and minimized?

Methodological Answer:

  • LC-MS/MS: Detect trace impurities (e.g., N-alkylation byproducts) using positive-ion mode (m/z 50–1000) .
  • DoE optimization: Apply Box-Behnken design to vary temperature, solvent, and catalyst loading .
  • Green chemistry: Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) to reduce waste .

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